molecular formula C5H2ClN3 B056613 6-Chloropyridazine-3-carbonitrile CAS No. 35857-89-7

6-Chloropyridazine-3-carbonitrile

Cat. No. B056613
CAS RN: 35857-89-7
M. Wt: 139.54 g/mol
InChI Key: YMUOLGNUZURDEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 6-Chloropyridazine-3-carbonitrile involves various chemical reactions utilizing this compound as a starting material. For instance, a method for synthesizing 6-imino-4-(methylthio)-2-(pyridin-3-yl)-6H-1,3-thiazine-5-carbonitrile involves condensing thionicotinamide with bis(methylthio)methylene malononitrile in the presence of DMF and potassium carbonate as a catalyst, showcasing the versatility of pyridazine derivatives in synthesizing novel heterocyclic compounds with potential antioxidant activities (Kawale, Vartale, & Kalyankar, 2017).

Molecular Structure Analysis

The molecular structure of pyridazine derivatives, including 6-Chloropyridazine-3-carbonitrile, has been confirmed through various spectroscopic methods such as IR, H-NMR, Mass spectral analysis, and in some cases, X-ray crystallography. For example, the structure of a pyridazine derivative was unambiguously confirmed by single crystal X-ray crystallography (Hassan, Mostafa, Bräse, & Nieger, 2013).

Chemical Reactions and Properties

Pyridazine derivatives, including those synthesized from 6-Chloropyridazine-3-carbonitrile, undergo a variety of chemical reactions. These reactions lead to the formation of compounds with diverse chemical structures and potential biological activities. For instance, the reaction of 3-chloro-6-hydrazinopyridazine in solutions reveals its structural versatility, which can be manipulated to synthesize a wide range of heterocyclic compounds (Buzykin et al., 1982).

Physical Properties Analysis

The physical properties of 6-Chloropyridazine-3-carbonitrile derivatives are closely tied to their molecular structure. The synthesis and structure analysis of compounds like 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine provide insights into the crystalline forms of these derivatives, which are crucial for understanding their physical properties and reactivity (Sallam et al., 2021).

Chemical Properties Analysis

The chemical properties of pyridazine derivatives can be explored through their reactivity with various reagents, offering insights into their potential applications. For example, the synthesis and reactions of 2-substituted 3-cyano-4,6-dimethylpyridine derivatives reveal the reactivity of the pyridine ring and the influence of substituents on its chemical behavior (Yassin, 2009).

Scientific Research Applications

  • Corrosion Inhibition : 6-Chloropyridazine-3-carbonitrile derivatives have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments. These compounds act as mixed-type inhibitors, preventing steel dissolution through both physical and chemical adsorption, with the pyridazine ring playing an active role in these interactions (Mashuga, Olasunkanmi, & Ebenso, 2017).

  • Synthesis of Antimicrobial Agents : Derivatives of 6-Chloropyridazine-3-carbonitrile have been utilized in the synthesis of compounds with antimicrobial properties. These include pyrazolo[3,4-d]pyrimidine derivatives, which exhibit significant antibacterial activity (Rostamizadeh et al., 2013).

  • Molecular Orientation Studies : The compound has been used in theoretical studies to understand the mixed-field orientation of molecules without rotational symmetry. These studies are important for comprehending molecular behavior under various field conditions (Thesing, Küpper, & González-Férez, 2017).

  • Synthesis of Fused Pyrimidines : 6-Chloropyridazine-3-carbonitrile has been involved in reactions leading to the synthesis of new fused pyrimidines, important in the development of novel chemical entities (El-Reedy, Hussain, Ali, & Abdel-motty, 1989).

  • Development of Novel Heterocyclic Compounds : This compound is instrumental in the synthesis of novel pyrimido[4,5-c]pyridazine derivatives, expanding the range of heterocyclic compounds with potential applications in various fields of chemistry and biology (Abdel Moneam, 2004).

  • Enzymatic Hydrolysis Studies : It has been used to study the chemoselective hydrolysis of heterocyclic nitriles by immobilized biocatalysts, demonstrating its utility in biochemical research (Klempier, Raadt, Griengl, & Heinisch, 1992).

Safety And Hazards

6-Chloropyridazine-3-carbonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

Research is being conducted on the full control over the orientation of a planar non-symmetric molecule like 6-Chloropyridazine-3-carbonitrile using moderate and weak electric fields. Quantum optimal control techniques allow the orientation of any axis of 6-Chloropyridazine-3-carbonitrile along the electric field direction .

properties

IUPAC Name

6-chloropyridazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3/c6-5-2-1-4(3-7)8-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUOLGNUZURDEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00538939
Record name 6-Chloropyridazine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloropyridazine-3-carbonitrile

CAS RN

35857-89-7
Record name 6-Chloropyridazine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloropyridazine-3-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 6-chloropyridazine-3-carboxamide (described in reference example 3) (15 g, 95.5 mmol) and pyridine (22.6 g, 23.1 ml, 286.6 mmol) were was suspended in dichloromethane and cooled to −30 ° C. under argon. TFAA was added dropwise to the stirred mixture keeping the internal temperature below −20 ° C. The reaction was stirred for 19.5 hours allowing to warm to ambient temperature. The mixture was poured into water(500 ml) and washed with water (4×500 ml) until the aqueous phase was pale yellow. The organic phase was dried over MgSO4, filtered through a pad of silica (50mm diameter, 30mm deep), and concentrated in vacuo. The resulting solid was purified by MPLC (40% dichloromethane/20%ethyl acetate/hexane) to give 3-chloro-6-cyanopyridazine as a colourless solid (5.25 g, 59%).
Quantity
15 g
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23.1 mL
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500 mL
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Synthesis routes and methods II

Procedure details

A mixture of 3-chloro-6-iodo-pyridazine (CAS 135034-10-5, 5.5 g, 22.9 mmol; Goodman, A. J.; Stanforth, S. P.; Tarbit, B. Tetrahedron (1999), 55 (52), 15067-15070) and copper cyanide (4 g, 44.7 mmol) in acetonitrile (30 ml) was stirred for 30 min. at 160° C., under microwave irradiation (Milestone MW-oven). The mixture was then poured into dichloromethane (200 ml), filtered over celite, and the solvent evaporated in vacuo. The residue was then purified by column chromatography (silica gel; dichloromethane/heptane 1:1 to 7:3) to yield D4 (2.84 g, 89%), as a solid.
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[Compound]
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( 52 )
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4 g
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30 mL
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200 mL
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Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
S Sinha, D Ahire, S Wagh, D Mullick… - Chemical Research …, 2014 - ACS Publications
… reaction between 6-chloropyridazine-3-carbonitrile and (4-fluorophenyl)boronic acid. An oven-dried Schlenk tube under argon was charged with 6-chloropyridazine-3-carbonitrile (80.0 …
Number of citations: 18 pubs.acs.org
LV Thesing - 2019 - ediss.sub.uni-hamburg.de
… First, a time-dependent analysis of the mixed-field orientation of a rigid molecule without rotational symmetry, ie, 6-chloropyridazine-3-carbonitrile, which has an electric dipole moment …
Number of citations: 5 ediss.sub.uni-hamburg.de
LV Thesing, J Küpper, R González-Férez - The journal of chemical …, 2017 - pubs.aip.org
… The time-dependent one-dimensional and three-dimensional orientation of a thermal ensemble of 6-chloropyridazine-3-carbonitrile molecules in combined linearly or elliptically …
Number of citations: 17 pubs.aip.org
JL Hansen, JJ Omiste, JH Nielsen… - The Journal of …, 2013 - pubs.aip.org
… Our studies focus on 6-chloropyridazine-3-carbonitrile (C 4 N 2 H 2 ClCN, CPC). The molecule is chosen because the DM is offset by 57.1 from the MPA and because the atomic …
Number of citations: 27 pubs.aip.org
LK Sharma, MK Yun, C Subramanian… - Bioorganic & medicinal …, 2021 - Elsevier
… or 6-chloropyridazine-3-carbonitrile afforded 29 and 61 respectively in good yields. … or 6-chloropyridazine-3-carbonitrile (1.1 eq), Et 3 N (2 eq), acetonitrile, 160 C, 30 min. …
Number of citations: 3 www.sciencedirect.com
G Liu, JK Lynch, J Freeman, B Liu, Z Xin… - Journal of medicinal …, 2007 - ACS Publications
… 6-Chloropyridazine-3-carbonitrile (17). To a stirring mixture of 6c (200 mg, 1.27 mmol) in pyridine (5 mL) was added trifluoroacetic anhydride (720 μL, 5.08 mmol) at −14 C. After stirring …
Number of citations: 131 pubs.acs.org
JJ Omiste, R González-Férez - Physical Review A, 2016 - APS
… Such a time-dependent study should allow us to review the adiabatic analysis of the 6-chloropyridazine3-carbonitrile in combined electric and nonresonant laser fields [48]. …
Number of citations: 18 journals.aps.org
T Mullins, ET Karamatskos, J Wiese, J Onvlee… - Nature …, 2022 - nature.com
… long-lasting field-free alignment in helium nanodroplets 38 using rapidly truncated pulses and the alignment of one (generic) asymmetric top molecule 6-chloropyridazine-3-carbonitrile …
Number of citations: 6 www.nature.com
LK Sharma, C Subramanian, MK Yun… - Nature …, 2018 - nature.com
… 1-Boc-piperazine (200 mg, 1.43 mmol, 1 eq) and 6-chloropyridazine-3-carbonitrile (320 mg, 1.72 mmol, 1.2 eq) were dissolved in anhydrous acetonitrile (6 ml) in microwave vial. …
Number of citations: 69 www.nature.com
X Zhao, J Feng, J Zhang, Z Han, Y Hu, HH Shao… - … Pharmaceutica Sinica B, 2023 - Elsevier
… Compound 20 (97 mg, 72%) was prepared as general procedure A from 6-chloropyridazine-3-carbonitrile (56 mg, 0.40 mmol) as a white solid. UPLC purity 97.96%. H NMR (500 MHz, …
Number of citations: 0 www.sciencedirect.com

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